AZD-CO-C2-Ph-amido-Ph-azide
Description
Historical Context of Complex Organic Compound Research
The journey of organic synthesis began with the challenge to the theory of vitalism, which posited that organic compounds could only be produced by living organisms. wikipedia.org A pivotal moment came in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic precursors, demonstrating that no "vital force" was necessary. wikipedia.orggithub.iowou.edu This discovery opened the floodgates for chemists to synthesize and manipulate organic molecules. github.ionih.gov
Throughout the 19th and 20th centuries, the field of organic synthesis evolved rapidly. neuroquantology.comopenaccessjournals.com Key milestones included the elucidation of the structure of benzene (B151609) and the development of structural formulas, which provided a framework for understanding and constructing complex molecules. boronmolecular.com The synthesis of complex natural products like vitamin B12 and paclitaxel (B517696) (Taxol) not only showcased the power of organic synthesis but also spurred the development of new synthetic methodologies. numberanalytics.comwikipedia.org These achievements laid the groundwork for the design of highly functionalized synthetic molecules like AZD-CO-C2-Ph-amido-Ph-azide.
Architectural Significance of this compound in Organic Synthesis
This compound is a heterobifunctional molecule, meaning it has two different reactive ends connected by a linker. nih.gov Its primary role is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comcymitquimica.com PROTACs are innovative therapeutic agents that co-opt the body's own protein disposal system to eliminate disease-causing proteins. nih.govaxispharm.com
The architectural design of this compound is critical to its function. It consists of three key components:
An azide (B81097) (N3) group : This functional group is a key component for "click chemistry," a set of powerful and reliable reactions for joining molecules together. medchemexpress.com Specifically, the azide allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach the linker to a molecule containing an alkyne group. medchemexpress.comnih.gov
An amide-phenyl structure : This part of the linker provides a degree of rigidity and defined spatial orientation. The linker is not merely a passive connector; its length, rigidity, and composition are crucial for the efficacy of the resulting PROTAC. nih.govexplorationpub.com It helps to correctly position the two ends of the PROTAC to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. axispharm.com
A carboxylic acid derivative end (indicated by 'CO') : This provides a reactive handle for attachment to the other part of the PROTAC, typically a ligand for an E3 ubiquitin ligase or the target protein.
The specific combination of these features in this compound makes it a valuable tool for rapidly synthesizing libraries of PROTACs to screen for optimal protein degradation activity.
Current Research Landscape Pertaining to Multi-Functionalized Organic Molecules
The development of multi-functionalized organic molecules is a vibrant area of current research. acs.org These molecules, which possess multiple reactive or functional sites, are crucial for creating complex molecular architectures and systems with novel properties. frontiersin.orgqut.edu.au Research in this area spans from the development of new materials for electronics and photonics to the creation of advanced therapeutic agents. frontiersin.orgnih.gov
In the context of therapeutics, the focus is on designing molecules that can perform multiple tasks simultaneously. PROTACs, built using linkers like this compound, are a prime example. They don't just bind to a target protein; they actively cause its degradation. portlandpress.com Current research is exploring how to fine-tune the properties of these multi-functional molecules by modifying their linkers to improve solubility, cell permeability, and the stability of the ternary complex. axispharm.comexplorationpub.com The use of functional groups that allow for bioorthogonal chemistry, like the azide in this compound, is a key strategy in this endeavor. acs.org
Scope and Objectives of Academic Inquiry for this compound
Academic inquiry into compounds like this compound is primarily driven by the quest for more effective and selective therapeutics. halo.science The main objectives of research involving this specific linker and others in its class include:
Systematic Evaluation of Linker Properties : Researchers aim to understand how the length, rigidity, and chemical nature of the linker affect the formation and stability of the ternary PROTAC complex and, consequently, the efficiency and selectivity of protein degradation. researchgate.net
Expansion of the "Druggable" Proteome : A significant goal is to use PROTACs to target proteins that have been considered "undruggable" by traditional small molecule inhibitors. cresset-group.com Bifunctional molecules offer a way to target these proteins for degradation rather than just inhibition.
Development of Novel Synthetic Methodologies : The synthesis of complex molecules like PROTACs drives the development of new and more efficient chemical reactions. The use of click chemistry, enabled by the azide group on this linker, is a testament to this.
Creation of Molecular Probes : Beyond therapeutics, bifunctional molecules built with these linkers can be used as chemical probes to study protein function in a controlled manner by inducing their degradation. portlandpress.com
Compound Data
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H17N5O3 | cymitquimica.com |
| Molecular Weight | 363.37 g/mol | cymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| Purity | >98% | cymitquimica.combiocompare.com |
| CAS Number | 1383544-71-5 | N/A |
Table 2: Functional Groups and Their Significance
| Functional Group | Role in the Molecule |
|---|---|
| Azide (-N3) | Enables "click chemistry" (CuAAC and SPAAC) for bioorthogonal conjugation. medchemexpress.com |
| Amide (-CONH-) | Provides structural rigidity and participates in hydrogen bonding, influencing the linker's conformation. arxiv.org |
| Phenyl (-C6H5-) | Adds to the rigidity and defined spatial characteristics of the linker. arxiv.org |
| Carbonyl (-CO-) | Acts as a reactive handle for attachment to other molecular components. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-23-22-16-8-4-14(5-9-16)19(27)21-15-6-1-13(2-7-15)3-10-17(25)24-12-11-18(24)26/h1-2,4-9H,3,10-12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPLPRYBYXYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into Reactions Involving Azd Co C2 Ph Amido Ph Azide
Elucidation of Reaction Pathways and Intermediate Formation
The azide (B81097) group is a versatile functional group known for its participation in a variety of reactions, most notably cycloadditions and reductions. wikipedia.org
Cycloaddition Reactions: The azide group in AZD-CO-C2-Ph-amido-Ph-azide is a 1,3-dipole and can readily undergo Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. masterorganicchemistry.comnih.gov This reaction, often referred to as "click chemistry," can be catalyzed by copper(I) or ruthenium(II), or in some cases, proceed as a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. medchemexpress.commasterorganicchemistry.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the reaction with a terminal alkyne proceeds through a mechanism involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide group of this compound to form a six-membered metallacycle transition state, which then rearranges to the triazole product and regenerates the catalyst. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts can also promote the cycloaddition, often leading to the formation of the 1,5-disubstituted triazole isomer, in contrast to the 1,4-isomer typically obtained with copper catalysis. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained cyclooctyne (B158145) derivative. The ring strain of the alkyne lowers the activation energy for the cycloaddition, allowing the reaction to proceed under mild, biocompatible conditions. medchemexpress.com
Reduction Reactions: The azide group can be reduced to a primary amine. This transformation is a valuable tool for introducing an amino group. wikipedia.org
Staudinger Reduction: The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine, forms a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas to form an aza-ylide, which upon hydrolysis yields a primary amine and the corresponding phosphine oxide. wikipedia.org
Hydrogenolysis: Catalytic hydrogenation, typically using a palladium catalyst and a source of hydrogen, can also reduce the azide to the corresponding amine. wikipedia.org
Table 1: Overview of Azide Reactivity in this compound
| Reaction Type | Reagents | Key Intermediates | Product |
| CuAAC | Terminal alkyne, Cu(I) catalyst | Copper acetylide, Metallacycle | 1,4-Disubstituted 1,2,3-triazole |
| RuAAC | Terminal alkyne, Ru(II) catalyst | Ruthenium-acetylide complex | 1,5-Disubstituted 1,2,3-triazole |
| SPAAC | Strained alkyne (e.g., DBCO) | - | Fused triazole |
| Staudinger Reduction | Triphenylphosphine, then H₂O | Phosphazide, Aza-ylide | Primary amine |
| Hydrogenolysis | H₂, Pd/C | - | Primary amine |
The amide bond in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. fiveable.mechemistrysteps.com However, it can undergo reactions under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.orgwikipedia.org
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid. fiveable.me
Base-Promoted Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer from the nitrogen to the oxygen and subsequent elimination of the amide anion (a poor leaving group) is followed by an acid-base reaction to form the carboxylate and the amine. fiveable.melibretexts.org
Transamidation: While less common, the amide bond can potentially undergo transamidation in the presence of a different amine, particularly at elevated temperatures or with enzymatic catalysis. This reaction would involve the nucleophilic attack of the incoming amine on the carbonyl carbon of the amide.
The carbonyl group in the amide functionality of this compound is less reactive towards nucleophiles than the carbonyl of a ketone or aldehyde due to the electron-donating resonance effect of the adjacent nitrogen atom. mhmedical.com However, it can still participate in certain reactions.
Nucleophilic Acyl Substitution: The reactions of the amide group, such as hydrolysis and transamidation, are examples of nucleophilic acyl substitution. The mechanism generally involves the formation of a tetrahedral intermediate followed by the departure of a leaving group. fiveable.me
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, converting the amide into an amine. acs.orgresearchgate.net The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. The oxygen is then eliminated as an aluminate salt, and a second hydride attacks the resulting iminium ion to yield the amine.
Table 2: Reactivity of the Amide and Carbonyl Groups
| Functional Group | Reaction Type | Reagents/Conditions | Key Intermediates | Product |
| Amide | Acid Hydrolysis | H₃O⁺, heat | Protonated carbonyl, Tetrahedral intermediate | Carboxylic acid, Amine |
| Amide | Base Hydrolysis | OH⁻, heat | Tetrahedral intermediate | Carboxylate, Amine |
| Carbonyl (in Amide) | Reduction | LiAlH₄, then H₂O | Tetrahedral intermediate, Iminium ion | Amine |
The two phenyl rings in this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com The substituents on the rings will direct the position of the incoming electrophile.
The general mechanism for EAS involves two main steps:
Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The substituents on the phenyl rings will influence the rate and regioselectivity of the reaction. wikipedia.org The amide and ether linkages attached to the phenyl rings are generally considered activating and ortho-, para-directing groups due to the ability of the oxygen and nitrogen atoms to donate electron density to the ring through resonance.
Transition State Analysis for Transformations of this compound
A deeper understanding of the reaction mechanisms involves the study of the transition states, which are the high-energy, transient species that exist at the peak of the reaction energy profile. wikipedia.orgsolubilityofthings.com
While specific experimental data on the transition states for reactions of this compound are not available, theoretical and experimental methods are employed to study such transient species in organic reactions. rsc.orgchemistryworld.com
Theoretical Methods: Computational chemistry, using methods such as density functional theory (DFT), can be used to model reaction pathways and calculate the energies and geometries of transition states. nih.gov For instance, in the 1,3-dipolar cycloaddition of the azide group, theoretical calculations can elucidate the structure of the transition state, helping to explain the regioselectivity of the reaction. nih.gov
Experimental Methods: Kinetic isotope effect (KIE) studies can provide experimental evidence for the structure of a transition state. By replacing an atom at a specific position with a heavier isotope and measuring the effect on the reaction rate, information about bond breaking and formation in the rate-determining step can be inferred. Other techniques, such as femtochemistry, allow for the direct observation of transition states in some very fast reactions.
In the context of this compound, transition state analysis would be particularly valuable for understanding the selectivity of its reactions, such as the regioselectivity of the azide cycloaddition and the site-selectivity of electrophilic aromatic substitution.
Activation Energy Profiles
Activation energy (Ea) is a critical parameter determining the feasibility and rate of a chemical reaction. For the cycloaddition reactions involving the aryl azide group of this compound, activation energies have been extensively studied through computational methods like DFT, particularly for analogous model systems. These studies highlight the profound effect of catalysis and strain on the reaction barrier.
The uncatalyzed thermal cycloaddition between an azide and a simple alkyne has a high activation barrier, making it slow and requiring elevated temperatures. acs.org The introduction of a copper(I) catalyst (CuAAC) or the use of a strained alkyne (SPAAC) provides alternative reaction pathways with significantly lower activation energies.
| Reaction Type | Reactants (Model System) | Activation Energy (ΔG‡, kcal/mol) | Method |
| Uncatalyzed Thermal Cycloaddition | Methyl Azide + Acetylene | ~26 | DFT |
| Uncatalyzed Thermal Cycloaddition | Phenyl Azide + Acetylene | 18.8 | DFT |
| Copper(I)-Catalyzed (CuAAC) | Azide + Copper-Acetylide | 9.0 - 14.3 | DFT |
| Strain-Promoted (SPAAC) | Phenyl Azide + Cyclohexyne | 14.1 | DFT |
| Strain-Promoted (SPAAC) | Phenyl Azide + Cyclooctyne | ~20-22 | DFT |
| Strain-Promoted (SPAAC) | Benzyl (B1604629) Azide + DIFO (a cyclooctyne) | ~12.5 | Experimental |
Note: The data presented are derived from computational and experimental studies on model systems analogous to the reactive moiety of this compound and may vary depending on the specific substrates, solvent, and computational method used. rsc.orgacs.orgrsc.org
Reactive Intermediates in Transformations of this compound
The transformations of this compound, particularly in catalyzed reactions, proceed through a series of short-lived reactive intermediates.
Characterization of Transient Species
In CuAAC reactions, the mechanism involves several key transient species. Following the formation of a copper(I)-acetylide complex, the azide coordinates to the copper center. organic-chemistry.orgwikipedia.org This is followed by the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.org Subsequent ring contraction leads to a copper-triazolide species before protonolysis releases the final triazole product and regenerates the catalyst. organic-chemistry.org Some mechanistic proposals, supported by kinetic and computational data, suggest that dinuclear copper species are the active catalysts, forming bridging dicopper μ-acetylide intermediates that exhibit enhanced reactivity. acs.orgrsc.org The identification of these intermediates is often accomplished through a combination of kinetic studies, spectroscopic analysis (such as real-time IR spectroscopy), and DFT calculations. researchgate.net
Role of Free Radicals and Carbocations/Carbanions
For the primary cycloaddition reactions (CuAAC and SPAAC) involving this compound, the mechanisms are generally not considered to involve free radical or carbocation/carbanion intermediates. The CuAAC pathway is polar and stepwise, proceeding through organometallic copper intermediates. rsc.orgrsc.org The SPAAC reaction is a concerted pericyclic process.
However, the azide functional group itself can be a precursor to highly reactive intermediates under different conditions, such as photolysis or thermolysis. The azide radical (N3•), a transient open-shell species, can be generated from azide precursors through processes like a single electron transfer (SET). organic-chemistry.org This radical is a powerful oxidant and can participate in reactions such as hydrogen atom transfer (HAT) or addition to unsaturated bonds, pathways that are distinct from the cycloadditions typically employed for this compound. organic-chemistry.orgresearchgate.net While not a feature of its intended "click" reactivity, the potential for such radical pathways exists under specific energetic conditions.
Kinetic and Thermodynamic Considerations of Reactions with this compound
The kinetics and thermodynamics of the cycloaddition reactions are defining features of their utility, ensuring they are rapid, high-yielding, and irreversible under physiological conditions.
Reaction Rate Studies
Kinetic studies provide quantitative measures of reaction speed, typically expressed as second-order rate constants (k₂) for these bimolecular reactions. The rate of CuAAC is exceptionally fast, but it can be influenced by the choice of copper source, accelerating ligands, and solvents. nih.gov
For SPAAC, the reaction rate is highly dependent on the structure of the strained alkyne. The more strained the alkyne, the faster the reaction. magtech.com.cn Experimental rate constants for the reaction of various azides with different cyclooctynes have been determined using techniques like NMR spectroscopy. nih.gov
| Reaction Type | Azide (Model System) | Alkyne Partner | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| SPAAC | Benzyl Azide | [9+1]CPP (a cycloparaphenylene) | 2.2 x 10⁻³ |
| SPAAC | Benzyl Azide | [11+1]CPP (a cycloparaphenylene) | 4.5 x 10⁻⁴ |
| SPAAC | Benzyl Azide | m[9+1]CPP (a cycloparaphenylene) | 9.6 x 10⁻³ |
| SPAAC | Aryl Azide | BCN (Bicyclononyne) | ~0.3 - 1.0 |
| SPAAC | Benzyl Azide | DIBAC (a cyclooctyne) | ~0.1 |
Note: Data are from experimental studies on various aryl and benzyl azides reacting with different strained alkynes. Rates are sensitive to solvent, temperature, and substrate structure. nih.govnih.gov
Equilibrium and Favorability of Transformations
The 1,3-dipolar cycloaddition of an azide with an alkyne to form a 1,2,3-triazole is a highly exothermic process. organic-chemistry.org The formation of the aromatic and exceptionally stable triazole ring provides a strong thermodynamic driving force. Computational studies show that the triazole products are significantly more stable (by 30-40 kcal/mol) than the corresponding non-aromatic triazolines that would be formed from reaction with an alkene. acs.org
This large negative Gibbs free energy of reaction (ΔG) means the equilibrium lies far to the side of the products. Consequently, these cycloaddition reactions are considered irreversible for all practical purposes. acs.org This thermodynamic favorability, combined with the low activation barriers of the catalyzed or strain-promoted pathways, ensures that the reactions proceed to completion, providing nearly quantitative yields of the desired triazole conjugate. This robust and irreversible nature is a cornerstone of "click chemistry" and is essential for the reliable application of this compound in complex molecular synthesis.
Molecular Recognition and Intermolecular Interactions of Azd Co C2 Ph Amido Ph Azide
Non-Covalent Interaction Profiles of AZD-CO-C2-Ph-amido-Ph-azide
The non-covalent interaction profile of this compound is a composite of hydrogen bonds, π-stacking, van der Waals forces, and dipole-dipole interactions, which collectively influence its conformation and ability to interact with biological macromolecules. acs.orgacs.org
The amide group within the this compound structure is a primary site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide is a proficient hydrogen bond acceptor. mdpi.com This dual capacity allows for the formation of intricate hydrogen bonding networks with protein residues such as the backbone amides or side chains of amino acids like serine, threonine, and asparagine. researchgate.net
In derivatives of benzamide, the amide group is known to form intermolecular hydrogen bonds, which can lead to the formation of dimeric or polymeric structures in the solid state. researchgate.net Theoretical and experimental studies on ortho-(4-tolylsulfonamido)benzamides have shown that the amide moiety can simultaneously act as a hydrogen bond acceptor to form a six-membered intramolecular ring and as a donor to form intermolecular complexes. nih.gov The presence of the amide and carbonyl groups in this compound suggests a similar potential for both intramolecular and intermolecular hydrogen bonding, which can play a crucial role in stabilizing its conformation and its binding to target proteins.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interacting Partners |
| Amide (N-H) | Donor | Carbonyl oxygens, hydroxyl groups, nitrogen atoms in amino acid side chains |
| Carbonyl (C=O) | Acceptor | Amide protons, hydroxyl groups, amine protons in amino acid side chains |
The two phenyl rings in this compound are capable of engaging in π-stacking interactions. wikipedia.org These non-covalent interactions are critical in the recognition of aromatic residues in proteins, such as phenylalanine, tyrosine, and tryptophan. libretexts.org π-stacking can occur in several geometries, including face-to-face (sandwich) and parallel-displaced arrangements. libretexts.org
The electronic nature of the phenyl rings, influenced by their substituents, can modulate the strength and preference of these interactions. For instance, interactions between electron-rich and electron-deficient aromatic rings can be particularly favorable. acs.org In the context of PROTACs, π-stacking interactions involving the linker's aromatic moieties can contribute significantly to the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. acs.org
| Interaction Type | Participating Groups | Significance |
| π-π Stacking | Phenyl rings of the linker and aromatic amino acid residues (Phe, Tyr, Trp) | Stabilization of protein-ligand and protein-protein interfaces |
| Cation-π | Phenyl rings and cationic residues (Lys, Arg) | Electrostatic contribution to binding affinity |
| Anion-π | Phenyl rings (if electron-deficient) and anionic residues (Asp, Glu) | Potential for specific recognition of negatively charged pockets |
Dipole-dipole interactions occur between polar functional groups within the molecule and with polar groups on a binding partner. chemistrytalk.orgchemguide.co.uk The amide and carbonyl groups possess significant dipole moments, which can align with the dipoles of other polar groups to create favorable electrostatic interactions. These forces are directional and contribute to the specificity of molecular recognition.
| Force Type | Origin | Contributing Moieties |
| London Dispersion | Fluctuating electron clouds | All atoms in the molecule, particularly the phenyl rings and alkyl chain |
| Dipole-Dipole | Interaction of permanent dipoles | Amide group, Carbonyl group |
Covalent Modifications and Adduct Formation by this compound
The chemical reactivity of this compound is largely defined by its azide (B81097) and carbonyl functionalities, which allow for specific covalent bond-forming reactions.
The terminal azide group is a key reactive handle for covalent modification, primarily through "click chemistry" reactions. wikipedia.org This class of reactions is characterized by high efficiency, selectivity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a widely used click reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org This reaction is highly reliable for conjugating this compound to molecules containing an alkyne group. acs.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) derivative. magtech.com.cnresearcher.life The ring strain of the cyclooctyne accelerates the reaction with the azide, allowing for covalent modification under physiological conditions without the need for a potentially cytotoxic metal catalyst. rsc.orgnih.govresearchgate.net The aryl azide in this compound is a suitable substrate for this type of reaction. nih.gov
| Reaction | Reactant | Product | Key Features |
| CuAAC | Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, requires copper(I) catalyst |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | Triazole | Copper-free, bioorthogonal, rapid kinetics |
The carbonyl carbon of the amide group is electrophilic and can be subject to nucleophilic attack. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters or acid chlorides due to the electron-donating resonance effect of the nitrogen atom. libretexts.org
Based on a comprehensive review of publicly available scientific literature, there is no specific research detailing the supramolecular chemistry, self-assembly tendencies, or host-guest chemistry prospects of the compound "this compound."
The available information identifies this compound as a synthetic building block used in biochemical research, specifically as a linker for creating Proteolysis-targeting chimeras (PROTACs). medchemexpress.commedkoo.commedchemexpress.com Its key feature is an azide group, which makes it a reagent for "click chemistry," a method used to join molecules together. medchemexpress.commyskinrecipes.com
However, no studies have been published that investigate the intermolecular interactions or the specific supramolecular behaviors—such as self-assembly or the potential to form host-guest complexes—of this compound itself.
Therefore, it is not possible to provide scientifically accurate and detailed research findings for the requested article sections (4.3.1 Self-Assembly Tendencies and 4.3.2 Host-Guest Chemistry Prospects) for this specific compound. Generating content for these sections without supporting data would be speculative and would not meet the required standards of a factual, scientific article.
Compound Information
Computational Investigations of Azd Co C2 Ph Amido Ph Azide
Quantum Mechanical (QM) Studies of AZD-CO-C2-Ph-amido-Ph-azide
Quantum mechanical studies would be essential to understand the intrinsic electronic properties and reactivity of this compound at the atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations could provide insights into its geometry, electronic properties, and reactivity. Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack.
Hypothetical DFT Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published DFT data for this specific molecule was found.
Ab Initio Methods for Energetic Profiles
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to calculate accurate energetic profiles for various conformations and reaction pathways of this compound. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide precise information on the relative energies of different conformers and the transition state energies for its reactions, such as the CuAAC click reaction.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics simulations would be instrumental in exploring the dynamic behavior and conformational flexibility of this compound over time, both in isolation and in different environments.
Conformational Landscape Exploration
MD simulations could be used to explore the potential energy surface of this compound and identify its low-energy conformations. By simulating the molecule's movements over nanoseconds or longer, researchers could understand the flexibility of the linker, which is a critical aspect of its function in bringing together a target protein and an E3 ligase in a PROTAC complex.
Hypothetical Conformational Analysis Data
| Dihedral Angle | Most Populated Range (degrees) | Significance |
|---|---|---|
| C-C-N-C (Amide) | 170-180 | Indicates planarity of the amide bond |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published MD simulation data for this specific molecule was found.
Dynamic Behavior in Various Environments
The behavior of this compound would likely be simulated in various solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), to understand how its conformation and dynamics are influenced by its environment. These simulations could reveal important information about its solubility and how it interacts with its surroundings, which is crucial for its application in biological systems.
Computational Prediction of Reaction Mechanisms for this compound
Computational methods, particularly DFT, are widely used to elucidate reaction mechanisms. For this compound, a key reaction to investigate would be the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies could model the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products. This would provide a detailed, atomistic understanding of how this important click chemistry reaction proceeds.
Transition State Localization
Transition state (TS) localization is a fundamental computational technique used to identify the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a chemical transformation to occur. For a molecule like this compound, which contains both a reactive azide (B81097) group and a stable amide bond, TS calculations can elucidate potential reaction mechanisms, such as cycloadditions or thermal decompositions.
Density Functional Theory (DFT) is a common method for locating and characterizing transition states. Calculations on analogous azide-containing compounds reveal key features of their reactivity. For instance, in 1,3-dipolar cycloaddition reactions, a primary reaction pathway for azides, the transition state involves the concerted formation of two new sigma bonds. Computational studies on the cycloaddition of methyl azide with various nitriles have shown activation barriers ranging from 21.8 to 34.8 kcal/mol, influenced by the electronic and steric properties of the substituents. acs.org The transition state geometry in these reactions is typically asymmetric, with the forming C-N and N-N bond lengths varying based on the electron-withdrawing nature of the substituent groups. acs.org
Another potential reaction for the azide moiety is thermal decomposition, which proceeds via N₂ extrusion to form a highly reactive nitrene intermediate. Computational studies on the decomposition of methyl azide have identified a transition state for this process. researchgate.net The geometry of this transition state is characterized by a significantly elongated C-Nα bond, which is the bond that ultimately cleaves. researchgate.net Vibrational frequency analysis is crucial for confirming a true transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
| Reaction Type | Model System | Computational Method | Activation Energy (kcal/mol) | Key TS Bond Distances (Å) | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Methyl azide + Acetonitrile | DFT | 31.6 | C-N: 1.80-1.99, N-N: 2.37 | acs.org |
| [3+2] Cycloaddition | Methyl azide + Guanidine | B3LYP/6-311+G(2d,p) | ~67.1 (unfavorable path) | Not Specified | nih.gov |
| N₂ Extrusion | Methyl azide | CASSCF/CAS/MP2 | 40.7 | C-Nα: 1.82 | researchgate.net |
Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations
Following the successful localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to map the complete reaction pathway from the transition state down to the corresponding reactants and products. This confirms that the identified TS correctly connects the desired chemical species. nih.gov
For the azide group in this compound, an IRC calculation starting from the transition state of a cycloaddition reaction would trace the path in one direction to the separated azide and dipolarophile reactants, and in the other direction to the final cyclized product (e.g., a triazole or tetrazole). Similarly, for the thermal decomposition pathway, the IRC would connect the transition state to the initial azide molecule on one side and to the nitrene intermediate plus dinitrogen gas on the other. researchgate.net
These calculations provide a detailed picture of the geometric changes that occur throughout the reaction, such as the progressive shortening of forming bonds and lengthening of breaking bonds. The energy profile along the IRC provides the minimum energy path (MEP) and confirms the calculated activation energy from the TS localization. nih.gov For complex reactions, IRC analysis can also reveal the presence of intermediates or precursor complexes along the reaction pathway.
Docking and Molecular Recognition Modeling of this compound
As a linker component of PROTACs, the structure, conformation, and physicochemical properties of this compound are critical for its primary function: mediating the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase. nih.govresearchgate.net Molecular modeling techniques are indispensable for predicting and rationalizing the linker's role in this process.
Ligand-Based Computational Approaches
Ligand-based methods are employed when the structure of the biological target (or the ternary complex) is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model for a PROTAC linker like this compound would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required to achieve a productive ternary complex. The amide group provides both hydrogen bond donor (N-H) and acceptor (C=O) features, while the two phenyl rings offer hydrophobic and potential π-π stacking interactions. The azide group can act as a hydrogen bond acceptor. These features, along with the linker's length and flexibility, dictate its ability to orient the two ends of the PROTAC effectively.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate variations in physicochemical properties of a series of compounds with their biological activity. For PROTACs, linker modifications can significantly impact degradation efficiency. arxiv.org By developing QSAR models for a series of linkers similar to this compound, one could predict the degradation potency based on descriptors like molecular weight, logP, polar surface area, and number of rotatable bonds. The composition and length of the linker are known to be critical factors influencing the physicochemical properties and bioactivity of PROTACs. nih.gov
Structure-Based Computational Approaches (conceptual, without specific targets)
When structural data for the target protein and the E3 ligase are available, structure-based methods can provide more detailed, atomistic insights into the formation of the ternary complex.
Advanced Spectroscopic and Structural Elucidation Techniques for Azd Co C2 Ph Amido Ph Azide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms can be established.
For AZD-CO-C2-Ph-amido-Ph-azide, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the two phenyl rings, the protons of the ethyl linker, and the amide N-H proton. The aromatic region would likely display complex splitting patterns due to proton-proton coupling. The ethyl linker protons would appear as characteristic triplets and quartets, assuming free rotation. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the two phenyl rings, and the aliphatic carbons of the ethyl linker.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (Ph-azide) | 7.0 - 7.4 | Multiplet | 7-9 |
| Aromatic (Ph-amido) | 7.1 - 7.6 | Multiplet | 7-9 |
| Amide (N-H) | 8.0 - 8.5 | Singlet (broad) | N/A |
| Methylene (B1212753) (-CO-CH₂-) | ~3.7 | Triplet | ~7 |
| Methylene (-CH₂-Ph) | ~2.7 | Triplet | ~7 |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (C-N₃) | 138 - 142 |
| Aromatic (C-NH) | 137 - 141 |
| Aromatic (CH) | 118 - 130 |
| Methylene (-CO-CH₂-) | 35 - 40 |
| Methylene (-CH₂-Ph) | 28 - 33 |
To resolve ambiguities from one-dimensional spectra and confirm the atomic connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent protons on each aromatic ring, and crucially, between the two methylene groups of the ethyl linker, confirming their direct connection.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methylene proton signals to the methylene carbon signals of the ethyl linker.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected from the amide N-H proton to the carbonyl carbon and the adjacent phenyl ring carbons. Similarly, correlations from the methylene protons to the carbonyl carbon and the carbons of the adjacent phenyl ring would firmly establish the connectivity of the entire molecular backbone.
The structure of this compound contains several rotatable single bonds, including the C-N amide bond, which can lead to different molecular conformations in solution. The rotation around an amide bond is known to be restricted due to partial double-bond character. nanalysis.comazom.com This restricted rotation can lead to the observation of distinct sets of NMR signals for atoms near the amide bond if the rate of rotation is slow on the NMR timescale.
Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, can provide insight into these conformational dynamics. At low temperatures, the rotation around the amide bond might be slow enough to observe separate signals for the cis and trans conformers. As the temperature is increased, the rate of rotation increases, leading to broadening of these signals, which eventually coalesce into a single time-averaged signal at higher temperatures. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation, providing valuable information about the molecule's flexibility. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₅H₁₄N₄O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 267.1246 |
| [M+Na]⁺ | 289.1065 |
| [M+K]⁺ | 305.0805 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to elucidate the structure of the parent molecule.
For this compound, the fragmentation is likely to be initiated at the weakest bonds and most stable leaving groups. A primary fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.netnih.gov Another common fragmentation for amides is the cleavage of the amide C-N bond. nih.govrsc.org
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) could involve:
Loss of N₂: The molecular ion could readily lose a molecule of nitrogen from the azide (B81097) group, resulting in a fragment ion with a mass loss of 28 Da.
Amide Bond Cleavage: Cleavage of the C-N amide bond could lead to the formation of a benzoyl cation derivative or an anilino-azide derivative, depending on which side of the bond the charge is retained.
Further Fragmentations: Subsequent losses of small neutral molecules like carbon monoxide (CO) from acylium ions are also common fragmentation pathways that would be expected. youtube.com
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 267.12 | 239.12 | N₂ (28.00) | Ion resulting from loss of nitrogen from azide |
| 267.12 | 146.06 | C₇H₇N (105.06) | Phenyl-azide fragment |
| 267.12 | 122.08 | C₈H₇N₃ (145.06) | Phenyl-amido fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. In IR spectroscopy, absorption of light occurs when there is a change in the dipole moment during a molecular vibration. In Raman spectroscopy, scattering of light is observed when there is a change in the polarizability of the molecule.
For this compound, these techniques would provide clear evidence for its key functional groups:
Amide Group: The C=O stretch of the amide group (Amide I band) would give a strong absorption in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. researchgate.netmsu.edu The N-H stretch would appear as a sharp peak around 3300 cm⁻¹. The N-H bend (Amide II band) would also be observable in the IR spectrum around 1530-1550 cm⁻¹.
Azide Group: The asymmetric stretching vibration of the azide (-N₃) group gives rise to a very strong and characteristic absorption in the IR spectrum, typically in the region of 2100-2140 cm⁻¹. nih.gov This band is often a clear diagnostic for the presence of an azide.
Aromatic Rings: The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the rings would appear in the 1450-1600 cm⁻¹ region.
Alkyl Chain: The C-H stretching and bending vibrations of the ethyl linker would be present in the typical aliphatic regions of the spectra (around 2850-2960 cm⁻¹ for stretching).
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3250 - 3350 (strong) | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 (medium) | Strong |
| Aliphatic C-H | Stretch | 2850 - 2960 (medium) | Medium |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 (very strong) | Weak |
| Amide C=O | Stretch (Amide I) | 1650 - 1690 (strong) | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 (variable) | Strong |
| Amide N-H | Bend (Amide II) | 1530 - 1550 (medium) | Weak |
| Amide C-N | Stretch | 1200 - 1300 (medium) | Medium |
Vibrational Analysis of Key Moieties
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the characteristic functional groups and probing the local chemical environment within a molecule. For this compound, these techniques would provide invaluable information on its key structural components.
The azide (-N₃) stretching vibration is a particularly strong and characteristic infrared absorption, typically appearing in the range of 2100-2160 cm⁻¹. The exact position and intensity of this peak can be sensitive to the electronic environment of the phenyl ring to which it is attached. The amide moiety (-CO-NH-) would exhibit several characteristic vibrations, including the N-H stretch (typically 3100-3500 cm⁻¹), the amide I band (C=O stretch, ~1630-1695 cm⁻¹), and the amide II band (N-H bend and C-N stretch, ~1510-1580 cm⁻¹). The positions of these bands are indicative of hydrogen bonding interactions. The aromatic phenyl rings would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
A hypothetical data table for the expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 |
| Amide (-CO-NH-) | N-H stretch | 3100 - 3500 |
| C=O stretch (Amide I) | 1630 - 1695 | |
| N-H bend (Amide II) | 1510 - 1580 | |
| Phenyl (Ar) | C-H stretch | 3000 - 3100 |
| C=C stretch | 1400 - 1600 | |
| Alkyl (C-C, C-H) | C-H stretch | 2850 - 2960 |
| C-H bend | 1350 - 1470 |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions in the Solid State
Beyond the intramolecular structure, X-ray crystallography elucidates how molecules pack together in a crystal lattice. This is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the azide can act as acceptors. The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure. Understanding these interactions is crucial as they can influence the compound's physical properties, such as solubility and stability.
A hypothetical table summarizing potential intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | Amide N-H | Amide C=O | 2.8 - 3.2 |
| Amide N-H | Azide N | 2.9 - 3.3 | |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) |
Advanced Chiroptical Spectroscopic Methods
As many biologically active molecules are chiral, chiroptical spectroscopic methods are essential for determining their absolute configuration and studying their stereochemical properties in solution.
Electronic Circular Dichroism (ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores. For this compound, the phenyl rings and the amide group are the primary chromophores. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral center, if present, could be unambiguously determined.
Vibrational Circular Dichroism (VCD) for Stereochemical Assignment
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD and provides stereochemical information from the infrared region of the electromagnetic spectrum. nih.gov VCD is particularly powerful for determining the absolute configuration of molecules in solution and for studying their conformational equilibria. researchgate.net By analyzing the VCD signals corresponding to the characteristic vibrations of the amide and other functional groups, detailed insights into the molecule's solution-state conformation and stereochemistry can be obtained.
Emerging Research Directions for Azd Co C2 Ph Amido Ph Azide
Development of Novel Synthetic Methodologies Inspired by AZD-CO-C2-Ph-amido-Ph-azide
The unique structural features of this compound are inspiring new approaches in organic synthesis. The presence of the azide (B81097) functional group is central to its utility, allowing for highly specific and efficient coupling reactions. This has spurred research into azide-based synthetic strategies that go beyond traditional methods.
One key area of development is the refinement of "click chemistry" protocols. The ability of this compound to undergo both copper-catalyzed and strain-promoted cycloaddition reactions provides a flexible platform for chemists. Researchers are exploring new catalysts and reaction conditions to improve yields, reduce reaction times, and expand the scope of molecules that can be synthesized using azide-alkyne cycloadditions. The stability and reactivity of the azide group in this compound make it an excellent model for developing these new methods.
Furthermore, the synthesis of the this compound linker itself presents opportunities for methodological innovation. The preparation of complex molecules with multiple, distinct functional groups requires careful planning and execution. The synthetic routes used to produce this compound can serve as a template for creating other multifunctional linkers and building blocks. This includes the development of new protective group strategies and purification techniques to handle sensitive moieties like the azide.
Investigation of this compound as a Chemical Probe for Fundamental Chemical Processes
The application of this compound as a chemical probe is a rapidly growing area of interest. Its azide group acts as a "handle" that can be used to attach the molecule to other biomolecules or systems for study. This is particularly valuable in the field of chemical biology, where researchers aim to understand complex biological processes at the molecular level.
One of the primary uses of this compound as a probe is in photoaffinity labeling. In this technique, the azide-containing molecule is designed to bind to a specific biological target, such as a protein. Upon exposure to light, the azide group can be activated to form a highly reactive nitrene, which then forms a covalent bond with the target. This allows researchers to permanently label and subsequently identify the binding partners of a molecule of interest, providing crucial insights into protein-ligand interactions.
Additionally, the azide functionality allows for the attachment of reporter tags, such as fluorescent dyes or biotin. By using click chemistry to attach these tags to this compound after it has been incorporated into a biological system, scientists can visualize the localization and dynamics of specific molecules within living cells. This bioorthogonal approach, where the chemical reaction does not interfere with native biological processes, is a powerful tool for cellular imaging and tracking.
Key Reactions for Chemical Probe Applications
| Reaction Type | Description | Key Feature |
| Photoaffinity Labeling | Light-induced activation of the azide group to form a reactive nitrene that covalently binds to a target molecule. | Allows for the permanent labeling and identification of binding partners. |
| Click Chemistry (CuAAC/SPAAC) | Highly efficient and specific cycloaddition reactions between the azide and an alkyne. | Enables the attachment of reporter molecules (e.g., fluorophores) for visualization. |
| Staudinger Ligation | A reaction between an azide and a phosphine (B1218219) to form an amide bond, often used for bioconjugation. | Provides an alternative bioorthogonal strategy for linking molecules. |
Exploration of this compound in Materials Science (as a molecular building block)
The versatility of this compound extends beyond biological applications into the realm of materials science. Its defined structure and reactive azide group make it an excellent candidate as a molecular building block for the creation of novel polymers and functional materials.
In polymer chemistry, the azide group can be used to synthesize modified polymers through click chemistry. By reacting this compound with alkyne-functionalized polymer chains, researchers can create graft copolymers with precisely controlled architectures. These materials can have unique properties, such as enhanced thermal stability or specific surface functionalities, depending on the nature of the attached molecule.
Furthermore, this compound can be used to functionalize surfaces. By attaching this compound to a material surface, a reactive azide layer is created. This layer can then be used to immobilize other molecules, such as enzymes, antibodies, or synthetic ligands, through click chemistry. This approach has applications in the development of biosensors, specialized coatings, and materials for chromatography and catalysis. The use of perfluorophenyl azides (PFPAs), a related class of compounds, has demonstrated the broad utility of this approach for functionalizing a wide range of substrates, including polymers, oxides, and metals.
Integration of Machine Learning and AI in the Study of this compound Reactivity and Synthesis
The complexity of chemical reactions and synthesis planning is increasingly being addressed through the use of machine learning (ML) and artificial intelligence (AI). For a molecule like this compound, these computational tools offer significant potential to accelerate research and development.
ML models can be trained on large datasets of chemical reactions to predict the outcome of new synthetic steps. This can help chemists to optimize reaction conditions, such as temperature, solvent, and catalyst choice, for the synthesis of this compound and its derivatives. By predicting reaction yields and potential side products, AI can reduce the number of experiments needed, saving time and resources.
AI can also be employed to predict the reactivity of the azide group in different chemical environments. This is crucial for designing new chemical probes and materials, as it allows researchers to fine-tune the molecule's properties for specific applications. For instance, ML models could predict how the electronic properties of the phenyl rings influence the reactivity of the azide in cycloaddition reactions, guiding the design of next-generation linkers with enhanced performance.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing AZD-CO-C2-Ph-amido-Ph-azide with high purity, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis requires precise control of azide coupling reactions and amide bond formation. Use HPLC (≥95% purity threshold) and mass spectrometry (MS) for purity validation. Optimize solvent systems (e.g., DMF or DMSO) and reaction temperatures (typically 25–40°C) to minimize side products. For reproducibility, document all parameters, including catalyst ratios (e.g., Cu(I) for click chemistry) and inert atmosphere conditions .
Q. How should researchers characterize this compound structurally, and what analytical techniques are essential?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification, Fourier-transform infrared spectroscopy (FTIR) for azide (–N₃) peak identification (~2100 cm⁻¹), and high-resolution MS (HRMS) for molecular weight confirmation. Include X-ray crystallography if crystalline forms are obtainable .
Q. What are the primary applications of this compound in bioconjugation, and how does its structure enable these roles?
- Methodological Answer : The terminal azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling of biomolecules (e.g., proteins, lipids). The phenyl-amido spacer enhances solubility in aqueous buffers, making it suitable for in vitro cellular assays. Validate conjugation efficiency via gel electrophoresis or fluorescence quenching assays .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound synthesis, and what quality control (QC) protocols are recommended?
- Methodological Answer : Implement orthogonal QC methods:
- HPLC-MS for purity and identity.
- Karl Fischer titration for water content (<1%).
- Ion chromatography for residual salt quantification.
For sensitive assays (e.g., in vivo studies), request additional QC metrics like endotoxin levels (<0.1 EU/mg) .
Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studies involving this compound, and how can they resolve data contradictions?
- Methodological Answer : Apply the FINER criteria to evaluate feasibility and relevance:
- Feasible : Ensure access to azide-compatible instrumentation (e.g., flow cytometry for labeled cells).
- Novel : Compare results with alternative crosslinkers (e.g., NHS esters).
For contradictions, use mixed-methods approaches : Pair quantitative data (e.g., conjugation yields) with qualitative insights (e.g., microscopy imaging) to contextualize outliers .
Q. How can this compound be integrated into multi-step syntheses (e.g., nanoparticle functionalization), and what are the critical failure points?
- Methodological Answer : Prioritize stepwise validation:
Pre-functionalize nanoparticles with alkyne groups.
Optimize molar ratios (azide:alkyne = 1:1.2) to avoid steric hindrance.
Monitor reaction progress via UV-vis spectroscopy (azide peak at ~260 nm).
Common failures include incomplete coupling (remedy via excess Cu(I)) or aggregation (use PEGylated spacers) .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response experiments using this compound in cellular assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Include controls for autofluorescence (azide-free controls) and validate with replicates (n ≥ 3). For reproducibility, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .
Q. How should researchers document protocols for this compound usage to ensure reproducibility across labs?
- Methodological Answer : Follow IUPAC guidelines for chemical documentation:
- Specify storage conditions (–20°C, desiccated).
- Detail solvent compatibility (e.g., avoid THF due to azide instability).
- Provide spectral data (NMR, MS) as supplementary files.
Use structured templates (e.g., Materials and Methods sections in ACS format) .
Conflict Resolution & Peer Review
Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound reactivity?
- Methodological Answer : Reconcile data via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
